molecular formula C16H19N3O2 B5604796 1-methyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine CAS No. 313393-57-6

1-methyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine

Cat. No.: B5604796
CAS No.: 313393-57-6
M. Wt: 285.34 g/mol
InChI Key: UFQRILUZLPVTJV-UHFFFAOYSA-N
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Description

1-methyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an isoxazole ring, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine typically involves the reaction of piperazine with isoxazole derivatives. One common method includes the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine to form the isoxazole ring . This reaction can be catalyzed using various catalysts or can proceed under microwave-assisted conditions to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoxazole ring or piperazine moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-methyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine
  • 5-methyl-3-phenyl-4-isoxazolyl-penicillin

Uniqueness

Compared to similar compounds, 1-methyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine stands out due to its unique combination of the isoxazole ring and piperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5-methyl-3-phenyl-1,2-oxazol-4-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12-14(16(20)19-10-8-18(2)9-11-19)15(17-21-12)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQRILUZLPVTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601158539
Record name Methanone, (5-methyl-3-phenyl-4-isoxazolyl)(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601158539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313393-57-6
Record name Methanone, (5-methyl-3-phenyl-4-isoxazolyl)(4-methyl-1-piperazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313393-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (5-methyl-3-phenyl-4-isoxazolyl)(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601158539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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